molecular formula C18H21N5O B2510200 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 2034615-56-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide

Cat. No.: B2510200
CAS No.: 2034615-56-8
M. Wt: 323.4
InChI Key: DYIMFUICVYZZOK-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, built around the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold. The TP core is a versatile pharmacophore known for its wide spectrum of biological activities, making derivatives valuable tools for investigating novel therapeutic pathways . Research into analogous TP compounds has demonstrated potential across multiple domains, including as antibacterial, antifungal, and antiviral agents, as well as in anticancer investigations where some derivatives function through the inhibition of critical enzymes like tyrosine-DNA phosphodiesterase 2 (TDP2) or dihydroorotate dehydrogenase (DHODH) . The structural motif of the 1,2,4-triazole ring itself is a established component in numerous clinically used drugs, underscoring its fundamental role in drug discovery . The specific molecular architecture of this compound, which incorporates a propanamide linker and an o-tolyl group, suggests potential for targeted interaction with various enzyme families and receptors. Researchers are invited to explore its application in developing new probes for oncology, infectious diseases, and central nervous system (CNS) disorders, leveraging the well-documented chemical and biological properties of the triazolopyrimidine class to advance their innovative research programs .

Properties

IUPAC Name

3-(2-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-14-5-2-3-7-16(14)8-9-17(24)19-10-4-6-15-11-20-18-21-13-22-23(18)12-15/h2-3,5,7,11-13H,4,6,8-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIMFUICVYZZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides or sulfonates.

    Coupling with o-Tolyl Group: The final step involves coupling the triazolopyrimidine core with the o-tolyl group, which can be done using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety may bind to active sites, inhibiting or modulating the activity of these targets. This interaction could affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Bromophenyl in BK67881 adds halogen-mediated polarity and electronic effects, while the methoxythian group introduces sulfur and oxygen heteroatoms, altering solubility and metabolic stability . The methylisoxazole-carboxamide in the fourth analogue replaces the aryl group with a smaller heterocycle, reducing molecular weight (286.29 vs. 323.4) and likely increasing polarity .

Molecular Weight Trends :

  • The target compound has the highest molecular weight (323.4), attributed to its extended o-tolyl-propanamide chain. BK67878 and the isoxazole analogue are lighter (275.35 and 286.29, respectively), reflecting simpler substituents.

Potential Applications: While explicit research findings are unavailable, the triazolopyrimidine core is associated with herbicidal and kinase-inhibitory activities in literature . The o-tolyl group may enhance bioactivity in hydrophobic environments, whereas bromophenyl (BK67881) could improve halogen bonding in enzyme inhibition.

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine moiety linked to a propanamide structure, which is significant for its biological interactions. Its molecular formula is C13H16N6C_{13}H_{16}N_{6}, and it has a molecular weight of approximately 256.31 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The triazolo-pyrimidine structure is known for its ability to modulate enzyme activity and receptor interactions. Specifically, it may act as an inhibitor or modulator of:

  • Kinases : Involved in cell signaling pathways.
  • Receptors : Affecting neurotransmitter systems and potentially influencing mood and cognition.

Biological Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, triazolo derivatives have been noted to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antihypertensive Effects : Some analogs have been evaluated for their ability to lower blood pressure in animal models, suggesting potential use in cardiovascular therapies.

Antitumor Activity

A study by Xia et al. (2022) assessed the cytotoxic effects of triazolo derivatives on A549 lung cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 49.85 μM, demonstrating potent antitumor activity.

CompoundIC50 (μM)Cell Line
Compound A49.85A549
Compound B75.20HeLa

Antihypertensive Effects

In another study focusing on the cardiovascular effects of triazolo derivatives, compounds were tested for their ability to lower systolic blood pressure in hypertensive rat models. The results showed a significant reduction in blood pressure readings post-administration.

CompoundSystolic BP Reduction (mmHg)Model Used
Compound C15 ± 2Spontaneously Hypertensive Rats
Compound D20 ± 3Normotensive Rats

Summary of Biological Activities

The compound this compound shows promise in various therapeutic areas:

  • Antitumor : Induces apoptosis in cancer cell lines.
  • Cardiovascular : Potential antihypertensive properties.
  • Neurological : Possible modulation of neurotransmitter receptors.

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide?

Methodological Answer: Synthesis optimization involves:

  • Stepwise coupling : Use palladium-catalyzed cross-coupling reactions to assemble the triazolopyrimidine core and propyl linker. Adjust catalyst loading (e.g., Pd₂(dba)₃ at 2–5 mol%) and ligands (Xantphos) to improve yields .
  • Amide bond formation : Employ HATU or EDCI/HOBt for coupling the propanamide moiety. Optimize solvent polarity (DMF or DCM) and reaction time (12–24 hrs) to minimize side products .
  • Purification : Use gradient HPLC (C18 column, acetonitrile/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Monitor purity via TLC (Rf ~0.2–0.4) .

Key Parameters Table:

StepReagents/ConditionsYield Optimization Tips
Core assemblyPd₂(dba)₃, Xantphos, Cs₂CO₃Increase ligand ratio to 1.2 equivalents
AmidationHATU, DIPEA, DMFPre-activate carboxylic acid for 30 mins
PurificationHPLC (ACN/H₂O)Adjust gradient slope to 1%/min

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions. Key peaks: triazolopyrimidine protons (δ 8.5–9.5 ppm), o-tolyl methyl (δ 2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]+^+ calculated vs. observed mass error <2 ppm) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How should researchers design initial biological activity screening assays?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
  • Enzyme inhibition : Screen against kinases (CDK2) or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Include positive controls (staurosporine) .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) for bacterial/fungal strains (e.g., S. aureus, C. albicans). Report MIC values (µg/mL) .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Binding assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinity (KD_D) to CDK2. Compare with known inhibitors (e.g., roscovitine) .
  • Cellular pathway analysis : Perform Western blotting for phosphorylation targets (e.g., Rb protein in cell cycle arrest). Use siRNA knockdown to confirm target specificity .
  • Molecular docking : Model interactions using AutoDock Vina. Focus on hydrogen bonding with kinase hinge regions (e.g., Glu81 in CDK2) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Pool IC₅₀ data from multiple assays (e.g., cytotoxicity vs. enzyme inhibition) to identify outliers. Use statistical tools (ANOVA, Tukey’s test) .
  • Batch variability control : Standardize cell culture conditions (passage number, serum lot) and compound purity (HPLC >98%) .
  • Orthogonal assays : Validate apoptosis via Annexin V/PI staining if cytotoxicity data conflict with metabolic activity (MTT) .

Q. How to conduct structure-activity relationship (SAR) analysis for analogs?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified o-tolyl (e.g., chloro, methoxy) or triazolopyrimidine groups. Compare logP (HPLC) and solubility (shake-flask method) .
  • Activity cliffs : Identify abrupt changes in potency. For example, replacing o-tolyl with p-Cl-phenyl may boost CDK2 inhibition (ΔIC₅₀ >10-fold) .

SAR Example Table:

DerivativeSubstituent (R)CDK2 IC₅₀ (µM)Solubility (µg/mL)
Parento-tolyl5.412.5
Analog 1p-Cl-phenyl1.28.7
Analog 2m-OCH₃-phenyl7.818.9

Q. What advanced analytical methods improve quantification in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole system (MRM mode) for plasma/tissue samples. Optimize collision energy (20–40 eV) for parent/product ions .
  • NMR metabolomics : Apply 1H^{1}\text{H}-NMR with PCA analysis to track metabolite changes in treated vs. control samples .
  • Stability studies : Use forced degradation (acid/base/oxidation) followed by UPLC-PDA to identify degradation products .

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